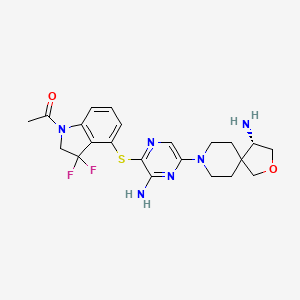
Shp2-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JAB-3068 is a highly selective inhibitor of the protein tyrosine phosphatase SHP2, which is encoded by the PTPN11 gene. SHP2 plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. JAB-3068 has shown promise in the treatment of cancers driven by receptor tyrosine kinases, such as non-small cell lung cancer, head and neck squamous cell carcinoma, and esophageal squamous cell carcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JAB-3068 involves multiple steps, including the preparation of intermediates and their subsequent coupling. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 mg/mL .
Industrial Production Methods
Industrial production methods for JAB-3068 are not explicitly detailed in the available literature. the compound is produced using advanced synthetic techniques and stringent quality control measures to ensure its efficacy and safety for clinical use .
Chemical Reactions Analysis
Types of Reactions
JAB-3068 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in JAB-3068.
Substitution: Substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving JAB-3068 include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the intermediates involved .
Major Products
The major products formed from the reactions of JAB-3068 include various derivatives that retain the core structure of the compound while exhibiting different pharmacological properties .
Scientific Research Applications
JAB-3068 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of SHP2 and its effects on cellular signaling pathways.
Biology: Investigated for its role in modulating immune responses and its potential to enhance the efficacy of immunotherapies.
Mechanism of Action
JAB-3068 exerts its effects by selectively inhibiting the activity of SHP2, a protein tyrosine phosphatase involved in multiple signaling pathways. By blocking SHP2, JAB-3068 disrupts the RTK/RAS/MAPK signaling pathway, leading to the inhibition of tumor cell growth and proliferation. Additionally, JAB-3068 enhances the anti-tumor activity of CD8+ T cells by blocking the PD-1 inhibitory signal and modulating the tumor microenvironment .
Comparison with Similar Compounds
Similar Compounds
RMC-4630: An allosteric SHP2 inhibitor undergoing clinical trials for the treatment of solid tumors.
ERAS-601: A clinical candidate for cancer treatment, targeting SHP2.
Uniqueness
JAB-3068 is unique due to its high selectivity for SHP2 and its ability to modulate multiple signaling pathways involved in tumor growth and immune response. Its potential to be used in combination with other targeted therapies and immunotherapies further enhances its therapeutic value .
Properties
Molecular Formula |
C22H26F2N6O2S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
1-[4-[3-amino-5-[(4S)-4-amino-2-oxa-8-azaspiro[4.5]decan-8-yl]pyrazin-2-yl]sulfanyl-3,3-difluoro-2H-indol-1-yl]ethanone |
InChI |
InChI=1S/C22H26F2N6O2S/c1-13(31)30-11-22(23,24)18-14(30)3-2-4-15(18)33-20-19(26)28-17(9-27-20)29-7-5-21(6-8-29)12-32-10-16(21)25/h2-4,9,16H,5-8,10-12,25H2,1H3,(H2,26,28)/t16-/m1/s1 |
InChI Key |
HGYTYZKWKUXRKA-MRXNPFEDSA-N |
Isomeric SMILES |
CC(=O)N1CC(C2=C1C=CC=C2SC3=NC=C(N=C3N)N4CCC5(CC4)COC[C@H]5N)(F)F |
Canonical SMILES |
CC(=O)N1CC(C2=C1C=CC=C2SC3=NC=C(N=C3N)N4CCC5(CC4)COCC5N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one](/img/structure/B10824586.png)
![(2S)-N-phenyl-1-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B10824593.png)
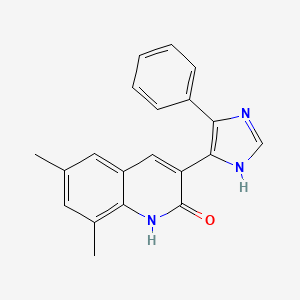
![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[[5-methyl-6-(methylamino)pyridin-2-yl]methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B10824601.png)
![3-tert-butyl-1-cyclohexyl-1-[6-[(3R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]urea](/img/structure/B10824609.png)
![[(1R)-1-[3-(2-aminoethoxy)phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate](/img/structure/B10824621.png)
![3-(17-Ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosa-1,6,9(27),10,12,14(26),15,17,19(25),20-decaen-23-yl)propanoic acid](/img/structure/B10824629.png)
![2-[3-[2-[2-[2-[2-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B10824631.png)
![ethyl 4-hydroxy-2-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-5-[(E)-pyrrolo[2,3-b]pyridin-3-ylidenemethyl]furan-3-carboxylate](/img/structure/B10824637.png)
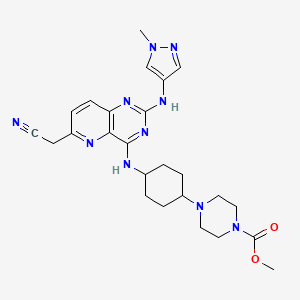
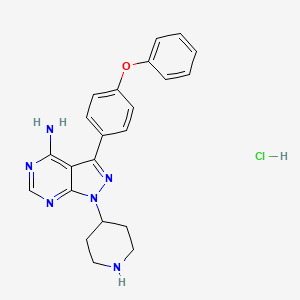
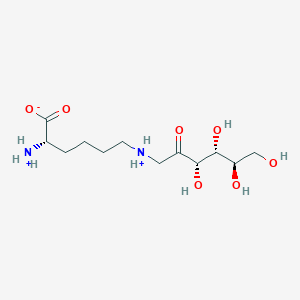
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxamide](/img/structure/B10824665.png)
![3-hydroxy-1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one](/img/structure/B10824670.png)
